molecular formula C17H17N3O3S B11356476 2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate

2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate

Cat. No.: B11356476
M. Wt: 343.4 g/mol
InChI Key: ZIEBWPDKKMSURT-UHFFFAOYSA-N
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Description

2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-4-phenyl-6-oxo-1,6-dihydropyrimidine with 2-methylpropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of amides or esters.

Scientific Research Applications

2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano and phenyl groups enhances its binding affinity and specificity, making it a potent molecule for various biological applications.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-4-phenyl-6-oxo-1,6-dihydropyrimidine: Lacks the sulfanylacetate moiety.

    2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)thio]acetate: Similar structure but with a thioacetate group instead of sulfanylacetate.

Uniqueness

The uniqueness of 2-Methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-methylpropyl 2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C17H17N3O3S/c1-11(2)9-23-14(21)10-24-17-19-15(12-6-4-3-5-7-12)13(8-18)16(22)20-17/h3-7,11H,9-10H2,1-2H3,(H,19,20,22)

InChI Key

ZIEBWPDKKMSURT-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2

Origin of Product

United States

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